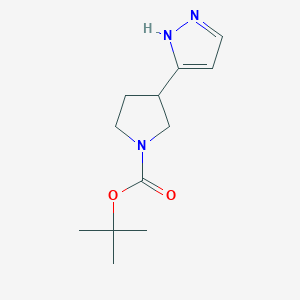

Tert-butyl 3-(1h-pyrazol-3-yl)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine ring (a 5-membered saturated amine ring) with a tert-butyl carbamate protective group at the 1-position and a 1H-pyrazole substituent at the 3-position. The tert-butyl carbamate (Boc) group is widely used in organic synthesis to protect amines, offering stability under basic and nucleophilic conditions while being readily removable under acidic conditions. The pyrazole moiety, a 5-membered aromatic ring with two adjacent nitrogen atoms, contributes to hydrogen bonding and π-π interactions, making this compound valuable in medicinal chemistry as a building block for drug candidates, particularly in kinase inhibitors or protease-targeted therapies .

Properties

IUPAC Name |

tert-butyl 3-(1H-pyrazol-5-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-7-5-9(8-15)10-4-6-13-14-10/h4,6,9H,5,7-8H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWKRGQGMWUYIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=NN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 3-bromo-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Tert-butyl 3-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: Potential use in drug development for its biological activity.

Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This compound can also interact with receptor proteins, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares the structural, physicochemical, and functional properties of tert-butyl 3-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate with analogous pyrrolidine and piperidine derivatives.

Table 1: Key Properties of Comparable Compounds

Structural and Functional Analysis

Ring Size and Flexibility :

- The target compound (pyrrolidine) has a 5-membered ring, conferring greater rigidity compared to the 6-membered piperidine derivative (Entry 2, ). Piperidine derivatives often exhibit improved solubility due to reduced ring strain but may have lower binding specificity in biological targets.

Substituent Effects: Pyrazole vs.

Protective Group Utility :

- All compounds utilize the tert-butyl carbamate group for amine protection. However, the methoxy-methyl carbamoyl variant (Entry 5, ) serves as a versatile intermediate for peptide synthesis due to its balanced lipophilicity (XLogP3 = 1.2).

Synthetic Routes :

- The target compound is synthesized via nucleophilic substitution or Buchwald-Hartwig coupling, similar to methods described for brominated pyrazole derivatives (). Piperidine analogs (Entry 2) require additional steps for ring expansion, increasing synthesis complexity .

Research Findings

- Biological Activity : Pyrazole-containing derivatives (e.g., Entry 3, ) show promise in preclinical cancer studies due to their ability to inhibit protein-protein interactions. The target compound’s pyrazole moiety is hypothesized to enhance selectivity for kinase ATP-binding pockets .

- Thermodynamic Stability : Pyrrolidine derivatives generally exhibit higher melting points than piperidine analogs due to reduced conformational flexibility, as observed in crystallographic studies using SHELX software ().

Biological Activity

Tert-butyl 3-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

- CAS Number : 1029413-53-3

- Molecular Formula : C₁₂H₁₈N₄O₂

- Molecular Weight : 252.31 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the context of inflammation and microbial resistance.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit antimicrobial properties. For instance, compounds structurally similar to tert-butyl 3-(1H-pyrazol-3-yl)pyrrolidine have shown moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL . This suggests potential applications in treating infections resistant to conventional antibiotics.

Anti-inflammatory Properties

Pyrazole derivatives have been recognized for their anti-inflammatory effects. In vitro studies indicate that certain pyrazole compounds can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6, which are critical in inflammatory pathways. The inhibition of these cytokines was observed with IC50 values ranging from 13 nM to 820 nM, indicating a strong potential for developing anti-inflammatory drugs .

Study on Antibacterial Activity

In a study published in MDPI, various pyrazole derivatives were evaluated for their antibacterial efficacy. The results showed that compounds with similar structures to tert-butyl 3-(1H-pyrazol-3-yl)pyrrolidine exhibited significant activity against common bacterial strains, supporting the hypothesis that modifications to the pyrazole nucleus can enhance antimicrobial properties .

Anti-inflammatory Activity Assessment

Another study highlighted the anti-inflammatory effects of pyrazole-based compounds. The tested compounds demonstrated promising results as selective COX-2 inhibitors with notable edema inhibition percentages compared to standard treatments like celecoxib. This positions tert-butyl 3-(1H-pyrazol-3-yl)pyrrolidine as a candidate for further development in inflammatory disease management .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.